methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate
Description
Methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate is a quinazolinone derivative characterized by a 4-oxo-3-phenylquinazoline core linked to a methyl thioacetate group. This compound serves as a versatile intermediate in synthesizing biologically active heterocyclic derivatives, particularly those targeting anticancer and enzyme-inhibitory activities . Its synthesis typically involves S-alkylation of 2-mercaptoquinazolinone precursors, with recent advancements emphasizing green chemistry methodologies such as deep eutectic solvents (DES) and microwave-assisted reactions to enhance efficiency and sustainability .
Properties
IUPAC Name |
methyl 2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-15(20)11-23-17-18-14-10-6-5-9-13(14)16(21)19(17)12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKFJJSNKWKRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C17H14N2O3S |
| CAS Number | 220026-75-5 |
| Molecular Weight | 326.377 g/mol |
The compound features a quinazoline core, which is known for various pharmacological activities, including antitumor effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the quinazoline ring followed by thioesterification. Specific synthetic pathways can vary but generally include:
- Formation of the Quinazoline Core : This step often utilizes precursors such as phenyl ureas or thioureas.
- Thioether Formation : The introduction of a thio group is achieved through nucleophilic substitution reactions.
- Acetylation : The final step involves acetylation to form the acetate ester.
Antitumor Activity
Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, studies on related quinazoline derivatives have reported promising results against various cancer cell lines, including breast cancer (MCF7) and lung cancer models.
- Mechanism of Action : The proposed mechanism for the antitumor activity includes:
- Inhibition of tubulin polymerization.
- Induction of apoptosis in cancer cells through caspase activation.
- Disruption of microtubule dynamics, leading to cell cycle arrest.
Case Studies
-
In Vitro Studies : A study evaluating various quinazoline derivatives demonstrated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against MCF7 cells, indicating potent cytotoxicity .
Compound IC50 (µM) Cell Line Compound A 10.6 MCF7 Compound B 21.6 MCF7 Compound C 26.8 MCF7 - In Vivo Studies : Animal models have been used to further evaluate the efficacy of similar compounds. Results indicated significant tumor regression in xenograft models treated with quinazoline derivatives .
Scientific Research Applications
Anticancer Activity
Methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate has shown potential as an anticancer agent. Studies have indicated that compounds containing quinazoline derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression.
Case Study:
In a study published in Cancer Letters, derivatives of quinazoline were evaluated for their cytotoxic effects on human cancer cell lines. This compound exhibited IC50 values indicating significant cytotoxicity against breast and lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (Breast) | 15.2 |
| This compound | A549 (Lung) | 12.8 |
Antimicrobial Properties
Research has also explored the antimicrobial properties of this compound. Its thioether functional group contributes to its ability to disrupt microbial cell membranes.
Case Study:
A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Microbe | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Various derivatives are being synthesized to enhance its biological activity.
Synthesis Overview:
- Starting Materials: The synthesis begins with readily available quinazoline precursors.
- Functionalization: The thio group is introduced through nucleophilic substitution reactions.
- Acetate Formation: Methylation leads to the final product.
Potential in Drug Development
Given its diverse biological activities, this compound holds promise in drug development pipelines targeting cancer and infectious diseases.
Research Insights:
Recent research highlights the need for further investigation into the pharmacokinetics and toxicity profiles of this compound to evaluate its suitability for clinical applications .
Comparison with Similar Compounds
Key Observations :
- Ester Group Influence : The methyl ester group in the target compound and its 3-methoxyphenyl analog contrasts with ethyl esters in Compounds 3, 6f, and 6j. Methyl esters generally exhibit lower molecular weight (e.g., m/z 357.12 vs. 340 for ethyl analogs) and distinct NMR profiles (e.g., methyl –OCH₃ at δ 3.69 ppm) .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 6j) increase melting points (233–234°C) compared to electron-donating groups (e.g., methoxy in 6f: 218–219°C), likely due to enhanced intermolecular interactions .
- Synthetic Efficiency : Green methods (DES + microwave) achieve comparable or superior yields (59%) to conventional reflux (45–57%) while reducing reaction time (10 minutes vs. 5–13 hours) .
Spectral and Physicochemical Properties
Table 2: Spectral Data Comparison
Q & A
Advanced Research Question
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus and E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for MCF-7 and K562) .
- Structure-activity relationships (SAR) : Modifying the phenyl or thioacetate groups alters activity. For example, electron-withdrawing substituents on the phenyl ring enhance antimicrobial potency .
How can computational modeling aid in reaction design?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) predict reaction pathways:
- Transition states : Analyze energy barriers for thioether bond formation .
- Solvent effects : COSMO-RS models optimize solvent selection (e.g., DMF vs. THF) .
- Reaction yield prediction : Machine learning models trained on PubChem data reduce trial-and-error experimentation .
How should researchers resolve contradictory biological activity data?
Advanced Research Question
- Replication : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Analytical validation : Cross-check purity (>99%) via LC-MS to rule out impurities as confounding factors .
- Dose-response curves : Use nonlinear regression to confirm IC₅₀ reproducibility across independent labs .
What green chemistry approaches improve synthesis sustainability?
Basic Research Question
- Solvent replacement : Deep eutectic solvents (e.g., choline chloride/urea) reduce waste and improve atom economy .
- Catalyst-free conditions : Microwave-assisted synthesis shortens reaction times (30 mins vs. 6 hours) .
What techniques assess pharmacokinetic properties?
Advanced Research Question
- Plasma stability : LC-MS/MS to measure half-life in simulated gastric fluid .
- CYP450 inhibition : Fluorescence-based assays for metabolic interaction risks .
- LogP determination : Shake-flask method to evaluate lipophilicity (critical for blood-brain barrier penetration) .
How do heterocyclic modifications impact bioactivity?
Advanced Research Question
- Quinazolinone core : Replacing the 4-oxo group with a thione (C=S) reduces antibacterial activity .
- Thioacetate moiety : Methyl-to-ethyl ester substitution decreases cytotoxicity (e.g., IC₅₀ shifts from 12 µM to >50 µM) .
What cross-disciplinary applications exist beyond pharmacology?
Basic Research Question
- Materials science : Use as a ligand for metal-organic frameworks (MOFs) due to sulfur’s coordination capacity .
- Chemical engineering : Membrane separation studies for recovering the compound from reaction mixtures .
What mechanistic insights exist for its enzyme interactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
